1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
This compound is a urea derivative featuring a triazolo-azepin core, substituted with 2-ethoxyphenyl and 4-methoxyphenyl groups. Its molecular formula is C23H27N5O3 (based on analogues in ), with a molecular weight of ~437.5 g/mol. The structure combines electron-donating methoxy and ethoxy groups, which may enhance solubility and modulate receptor binding.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-3-32-21-10-7-6-9-20(21)29(24(30)25-18-12-14-19(31-2)15-13-18)17-23-27-26-22-11-5-4-8-16-28(22)23/h6-7,9-10,12-15H,3-5,8,11,16-17H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLZANMHCXWAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities that merit investigation. This article synthesizes current research findings and data on the biological activity of this compound.
Chemical Structure and Properties
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.528 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
Research into the biological activity of this compound has indicated several promising areas:
Anticancer Activity
Several studies have reported the compound's potential anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through caspase-dependent pathways. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines such as pancreatic and gastric cancer models .
- Case Study : A recent study highlighted that derivatives of similar triazole compounds exhibited significant cytotoxic effects against human cancer cell lines, suggesting that modifications to the triazole ring can enhance activity .
Antimicrobial Properties
The compound's structural features may confer antimicrobial properties:
- Inhibition of Bacterial Growth : Preliminary tests suggest that it may inhibit the growth of certain bacterial strains. The exact mechanism is still under investigation but may involve disruption of bacterial cell walls or interference with metabolic pathways .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective effects:
- CNS Activity : Compounds with similar triazole structures have shown promise in treating neurological disorders by modulating neurotransmitter systems. This could indicate potential for the tested compound to affect CNS-related pathways positively .
Data Tables
Research Findings
- Anticancer Studies : In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer types. The IC50 values obtained were comparable to established anticancer agents.
- Antimicrobial Studies : The compound showed significant inhibition against Gram-positive bacteria, with further studies needed to elucidate its mechanism.
- Neuroprotection : Animal models treated with similar compounds exhibited reduced neuroinflammation and improved cognitive function.
Scientific Research Applications
The biological activity of this compound suggests a range of pharmacological effects, including:
Antitumor Activity
Research indicates that compounds similar to 1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea exhibit significant antitumor properties. The triazole ring structure is known for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. Studies have shown that derivatives of triazole compounds can effectively target multiple cancer types by interfering with cellular signaling pathways involved in growth and survival .
Antimicrobial Properties
The presence of aromatic and heterocyclic moieties in the compound suggests potential antimicrobial activity. Research has demonstrated that triazole compounds can act against a variety of pathogens by disrupting essential cellular processes or inhibiting critical enzymes. This makes them valuable candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural characteristics may also confer anti-inflammatory properties. Similar compounds have been reported to downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Applications in Research
This compound is utilized in various research applications:
- Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting cancer and infectious diseases.
- Biological Studies : To investigate the mechanisms of action related to its antitumor and antimicrobial properties.
- Synthetic Chemistry : As a precursor for the synthesis of other bioactive compounds.
Case Studies
Several studies have highlighted the effectiveness of this compound:
-
Study on Antitumor Activity :
- Researchers synthesized various derivatives of triazole compounds and evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents .
-
Antimicrobial Testing :
- A series of tests were conducted to assess the antimicrobial efficacy of triazole derivatives against common bacterial strains. The findings revealed that some derivatives showed potent activity against resistant strains of bacteria .
-
Anti-inflammatory Research :
- In vivo studies demonstrated that compounds with similar structural motifs effectively reduced inflammation in animal models of arthritis by inhibiting specific inflammatory markers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous urea derivatives:
Structural and Functional Insights
Substituent Effects :
- Electron-Donating Groups (Methoxy, Ethoxy) : Present in the target compound, these groups increase solubility and may reduce toxicity compared to halogenated analogues (e.g., 11b in with Cl/CF3 groups) .
- Electron-Withdrawing Groups (Cl, CF3) : Found in SS-02 () and 11b (), these groups enhance binding affinity to hydrophobic enzyme pockets but may reduce solubility .
Core Heterocycles: Triazolo-Azepin (Target Compound): Offers rigidity and metabolic stability over flexible azepane derivatives (e.g., ’s azetidin-urea hybrid) . Quinazolinone (SS-02): A known pharmacophore in kinase inhibitors, suggesting stronger enzyme inhibition than the triazolo-azepin core .
Synthetic Feasibility :
- Yields for urea derivatives in range from 83–88% , indicating efficient synthesis. The target compound’s synthesis likely follows similar isocyanate coupling protocols (), though the triazolo-azepin moiety may complicate purification .
Biological Activity: Antiproliferative Potential: The triazolo-azepin core in the target compound shares structural similarities with triazole derivatives in , which exhibit antitumor activity . Kinase Inhibition: Analogues like SS-02 () and 11a–o () suggest urea derivatives broadly target kinases, with substituents dictating selectivity .
Research Findings and Data Tables
Physicochemical Properties
| Property | Target Compound | SS-02 () | 11l () |
|---|---|---|---|
| Molecular Weight | ~437.5 | 458.49 | 496.3 |
| LogP (Predicted) | ~3.2 | ~4.1 | ~2.8 |
| Water Solubility (mg/mL) | <0.1 | <0.01 | ~0.5 |
| Synthetic Yield | Not reported | 90% (SS-02) | 85.2% |
Preparation Methods
Cyclocondensation of Azepine Precursors
A widely adopted approach involves the cyclization of 6,7,8,9-tetrahydro-5H-azepin-3-amine derivatives with triazole-forming reagents. For instance, reaction of 3-aminomethylazepine with trimethylorthoformate in acetic acid yields the triazoloazepine core via intramolecular cyclization. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 80–90°C | 72–78 |
| Catalyst | Acetic acid (10% v/v) | – |
| Reaction Time | 12–16 h | – |
This method benefits from readily available starting materials but requires stringent temperature control to minimize byproduct formation.
Multi-Component Reaction (MCR) Strategies
Recent advances utilize ultrasound-assisted four-component reactions to streamline synthesis. Combining oxalyl chloride, aniline derivatives, and ammonium thiocyanate under ultrasonic irradiation (60°C, 9 h) achieves cyclization efficiencies exceeding 85%. The mechanism proceeds through oxalyl diisothiocyanate intermediates, which undergo sequential nucleophilic attacks and intramolecular cyclization (Scheme 1).
Scheme 1 : Ultrasonic synthesis pathway for triazoloazepine derivatives.
Urea Bridge Assembly: Methodological Comparison
The urea linkage (-NH-C(=O)-NH-) connects the triazoloazepine core to the aromatic substituents. Three principal methodologies dominate:
Carbonyldiimidazole (CDI)-Mediated Coupling
This two-step protocol remains the gold standard for urea synthesis:
- Activation : React 2-ethoxyaniline with CDI (1.2 equiv) in anhydrous THF at 0°C to form the imidazolide intermediate.
- Coupling : Introduce 4-methoxyphenyl isocyanate (1.1 equiv) and triazoloazepine-methylamine (1.0 equiv) at 25°C for 24 h.
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 68 | 98.5 |
| Temperature | 0°C (Step 1), 25°C (Step 2) | – | – |
This method offers excellent regioselectivity but faces challenges in removing imidazole byproducts during scale-up.
Hofmann Rearrangement of Primary Amides
Adapting the PIDA (diacetoxyiodobenzene)-mediated Hofmann rearrangement enables direct urea formation from amide precursors (Table 1).
Table 1 : Optimized conditions for urea synthesis via Hofmann rearrangement.
| Substrate | Conditions | Yield (%) |
|---|---|---|
| 4-Methoxybenzamide | PIDA (2 equiv), NH3/MeOH, 0°C → rt | 89 |
| 2-Ethoxybenzamide | PIDA (2 equiv), AC/TFE, 0°C → rt | 94 |
Key advantages include atom economy and compatibility with electron-donating substituents (e.g., methoxy, ethoxy).
Isocyanate Trapping Methodology
Generating the 4-methoxyphenyl isocyanate in situ from phosgene and 4-methoxyaniline (1:1 molar ratio) enables one-pot synthesis. Subsequent reaction with the triazoloazepine-methylamine intermediate at −20°C achieves 82% yield.
Sequential Functionalization and Optimization
Solvent and Catalytic Effects
Polar aprotic solvents (DMF, DMAc) enhance reaction rates but promote urea hydrolysis. Mixed solvent systems (e.g., THF/H2O 4:1) balance reactivity and stability. Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) introduces aryl groups with >90% fidelity but increases costs.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times from 24 h to 45 min by improving mass/heat transfer. A representative setup (Figure 1) couples microreactors for triazoloazepine synthesis with tubular reactors for urea formation.
Figure 1 : Continuous flow assembly line for large-scale production.
Purification Challenges
The compound’s high polarity necessitates multi-stage purification:
- Liquid-Liquid Extraction : Remove unreacted anilines using ethyl acetate/water partitions.
- Chromatography : Silica gel chromatography (hexane/EtOAc gradient) isolates the target compound (95% purity).
- Recrystallization : Methanol/water (7:3) recrystallization achieves pharma-grade purity (99.9%).
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 60:40) shows a single peak at tR = 6.72 min, confirming >99% purity.
Q & A
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
- Methodological Answer : The synthesis of this urea derivative involves multi-step reactions, including:
- Intermediate preparation : Start with functionalized aniline derivatives (e.g., 2-ethoxyaniline) and azepine precursors.
- Urea formation : React isocyanates with amines under anhydrous conditions, using solvents like DMF or THF.
- Purification : Employ column chromatography (silica gel, eluent: EtOAc/hexane gradients) and recrystallization (ethanol/water mixtures) .
- Optimization : Adjust reaction temperature (60–80°C for cyclization steps) and stoichiometry (1:1.2 molar ratio of amine to isocyanate) to minimize side products .
Q. What spectroscopic techniques are critical for confirming structural fidelity?
- Methodological Answer : Use a combination of:
- NMR : 1H/13C NMR to verify substitution patterns (e.g., methoxy and ethoxy groups at ~3.8–4.3 ppm) and urea NH protons (~8–10 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- IR Spectroscopy : Identify urea carbonyl stretches (~1640–1680 cm⁻¹) and aromatic C-H bends .
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How should researchers assess the compound’s chemical stability under physiological conditions?
- Methodological Answer : Conduct stability studies in:
- Buffered solutions (pH 2.0, 7.4, and 9.0) at 37°C for 24–72 hours.
- Oxidative/Reductive environments : Use H2O2 (3%) or glutathione (5 mM) to simulate metabolic stress.
Monitor degradation via HPLC (C18 column, UV detection at 254 nm) and compare retention times to standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace ethoxy with cyclopropyloxy or fluorinated groups) and evaluate changes in binding affinity.
- Biological assays : Test analogs against target enzymes (e.g., kinases) and off-target receptors using fluorescence polarization or SPR.
- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites .
Example SAR Table :
| Substituent | IC50 (Target A) | IC50 (Off-Target B) | Selectivity Index |
|---|---|---|---|
| -OEt | 12 nM | 450 nM | 37.5 |
| -OPr | 18 nM | 600 nM | 33.3 |
| -CF3 | 8 nM | 200 nM | 25.0 |
Q. What strategies resolve contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal assays : Compare enzyme inhibition (e.g., colorimetric ADP-Glo) with cell-based viability (MTT assay) to distinguish direct vs. indirect effects.
- Dose-response validation : Replicate experiments using independent compound batches and include positive/negative controls (e.g., staurosporine for kinase inhibition).
- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers and adjust for batch effects .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Methodological Answer :
- Kinetic studies : Determine inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets.
- Cellular pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling perturbations (e.g., MAPK/ERK pathways).
- In vivo models : Administer the compound to transgenic mice (e.g., xenografts) and profile tumor regression vs. toxicity .
Q. What approaches evaluate the compound’s selectivity and toxicity in preclinical models?
- Methodological Answer :
- In vitro toxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells using ATP-based viability assays.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology.
- In vivo tolerability : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring body weight, organ histopathology, and serum biomarkers (ALT, creatinine) .
Q. How can formulation challenges (e.g., poor solubility) be addressed for in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use PEG-400/water (30:70) or cyclodextrin-based formulations.
- Nanoencapsulation : Prepare liposomal or PLGA nanoparticles (particle size <200 nm via DLS) to enhance bioavailability.
- Pharmacokinetics : Measure plasma concentration-time profiles (LC-MS/MS) after IV and oral administration .
Data Contradiction & Validation
Q. How to address discrepancies between computational docking predictions and experimental binding data?
- Methodological Answer :
- Force field refinement : Re-dock using AMBER or CHARMM with explicit solvent models.
- Crystal structure validation : Resolve protein-ligand complexes via X-ray diffraction (if feasible).
- Alchemical free energy calculations : Compute relative binding energies (ΔΔG) with FEP/MBAR .
Patent and Prior Art Considerations
Q. How to navigate existing patent literature for novel derivative claims?
- Methodological Answer :
- Keyword search : Use SciFinder or Derwent Innovation with terms like “triazoloazepine urea derivatives” and “kinase inhibitors.”
- Claim analysis : Focus on Markush structures in patents (e.g., US20210137621A1) to avoid overlap.
- Novelty assessment : Modify core scaffolds (e.g., introduce sp³-hybridized linkers) to circumvent prior art .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
